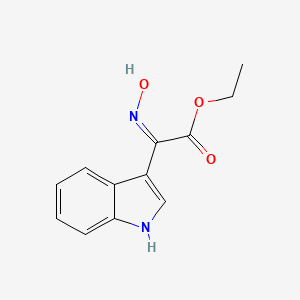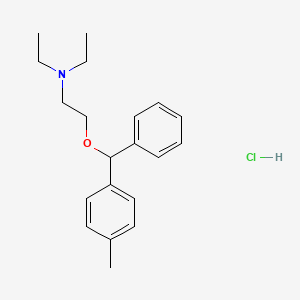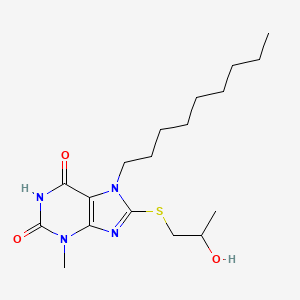
N-(2-benzoyl-4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features a benzoyl group, a chlorophenyl group, a nitro group, and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Chloride Intermediate: Reacting benzoyl chloride with a chlorophenyl derivative under anhydrous conditions.
Nitration: Introducing a nitro group to the aromatic ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Amide Formation: Coupling the benzoyl chloride intermediate with an amine derivative to form the amide bond.
Cyclization: Forming the isoindole ring through cyclization reactions under specific conditions (e.g., heating with a suitable catalyst).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials or as a catalyst in organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoylphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
The presence of both the benzoyl and chlorophenyl groups, along with the nitro and isoindole moieties, makes N-(2-benzoyl-4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide unique. These functional groups can confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C24H16ClN3O6 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C24H16ClN3O6/c25-15-9-10-18(17(13-15)22(30)14-5-2-1-3-6-14)26-20(29)11-12-27-23(31)16-7-4-8-19(28(33)34)21(16)24(27)32/h1-10,13H,11-12H2,(H,26,29) |
Clave InChI |
JYYBVWBIJZGDRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)
![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)



